

# Comparative study of Glimepiride's effects on cognitive function

Author: BenchChem Technical Support Team. Date: December 2025



# Glimepiride and Cognitive Function: A Comparative Analysis

An in-depth examination of **Glimepiride**'s neurological effects in comparison to other antidiabetic agents, supported by clinical and preclinical data.

**Glimepiride**, a third-generation sulfonylurea, has demonstrated potential neuroprotective effects beyond its primary function of glycemic control in type 2 diabetes. This guide provides a comparative analysis of **Glimepiride**'s impact on cognitive function, drawing on data from clinical trials and preclinical studies, and setting its performance in context with other antidiabetic medications.

## **Comparative Efficacy on Cognitive Outcomes**

Clinical studies have sought to elucidate the specific effects of **Glimepiride** on cognitive performance, often in comparison to other classes of antidiabetic drugs. A significant large-scale study, the CAROLINA-COGNITION trial, provided a head-to-head comparison with the DPP-4 inhibitor linagliptin.

Over a median of 6.1 years, the CAROLINA-COGNITION study found no significant difference in the risk of accelerated cognitive decline between patients treated with linagliptin and those treated with **glimepiride**.[1][2] The primary cognitive outcome, a composite measure of attention and executive functioning, occurred in 27.8% of participants on linagliptin versus







27.6% on **glimepiride**.[1][2] Similarly, another study, CARMELINA, which compared linagliptin to a placebo in patients with cardiorenal disease, also found no significant impact on cognitive decline over 2.5 years.[3]

In contrast, a network meta-analysis of 27 studies suggested that sulfonylureas, as a class, were associated with an increased risk of dementia, while other agents like SGLT-2 inhibitors, GLP-1 receptor agonists, and thiazolidinediones were associated with a decreased risk.[4] However, it is important to note that preclinical evidence suggests **Glimepiride** may have neuroprotective properties not shared by all sulfonylureas.[5] For instance, **Glimepiride** has been shown to reduce amyloid- $\beta$  production and protect neurons from amyloid- $\beta$ -induced synapse damage.[5][6][7]

A comparative study with metformin found that while both drugs have mechanisms to potentially improve cognitive function, **glimepiride** was suggested to be more effective in increasing Brain-Derived Neurotrophic Factor (BDNF) levels, a key molecule involved in cognitive health.[8][9]



| Feature                                      | Glimepiride                                                         | Linagliptin                                               | Metformin                                        | Thiazolidinedi<br>ones (TZDs)                                   |
|----------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------|
| Cognitive Decline Risk (CAROLINA- COGNITION) | No significant difference                                           | No significant difference                                 | Not directly compared                            | Not directly compared                                           |
| Dementia Risk<br>(Network Meta-<br>analysis) | Increased risk<br>(as a class)[4]                                   | Decreased risk[4]                                         | Not significantly associated[10]                 | Decreased<br>risk[4][10][11]                                    |
| BDNF Levels                                  | Significantly increased[8][9]                                       | Not reported                                              | Increased, but<br>less than<br>Glimepiride[8][9] | Not reported                                                    |
| Neuroprotective<br>Mechanism                 | Reduces Aβ production, protects synapses, activates PPARy[5][6][12] | Potential<br>neuroprotection<br>via GLP-1<br>pathways[13] | Reduces<br>dementia risk in<br>some studies[5]   | Decreases Aβ levels and senile plaques via PPARy activation[12] |

## **Mechanistic Insights: Signaling Pathways**

**Glimepiride**'s potential neuroprotective effects are multifaceted, involving several signaling pathways implicated in neurodegenerative diseases like Alzheimer's.

One key mechanism involves the modulation of amyloid- $\beta$  (A $\beta$ ) pathology. **Glimepiride** has been shown to reduce the production of A $\beta$  by inhibiting  $\beta$ -secretase (BACE-1) activity.[12] Furthermore, it protects neurons from A $\beta$ -induced synapse damage by altering synaptic membrane micro-environments and reducing the accumulation of A $\beta$  within synapses.[6] This neuroprotection is also linked to its ability to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARy), which can decrease A $\beta$  levels.[12]

Another proposed pathway involves the cellular prion protein (PrPC). **Glimepiride** treatment can lead to the release of soluble PrPC from neurons, which in turn can neutralize the synaptic



damage induced by Aβ.[6] It has also been shown to reduce the expression of PrPC on the neuronal surface, which may protect against prion-mediated neurotoxicity.[14]

Additionally, a comparative study with metformin highlighted **Glimepiride**'s role in stimulating Brain-Derived Neurotrophic Factor (BDNF) through a pathway involving AP2M1 and ESR1.[8]



Click to download full resolution via product page

Caption: Putative neuroprotective signaling pathways of **Glimepiride**.

# Experimental Protocols CAROLINA-COGNITION Study

- Objective: To assess the effect of linagliptin versus glimepiride on accelerated cognitive decline (ACD) in individuals with type 2 diabetes.[1][2]
- Study Design: A randomized, double-blind, active-controlled, parallel-group trial.[1]
- Participants: 3163 individuals with type 2 diabetes, aged ≥40 and ≤85 years, with HbA1c between 6.5% and 8.5%, and without insulin therapy at baseline.[1]
- Intervention: Participants were randomized 1:1 to receive either linagliptin (5 mg once daily)
   or glimepiride (1-4 mg once daily) in addition to their standard care.[2]



- Primary Cognitive Outcome: Occurrence of ACD, defined as a regression-based index score
   ≤16th percentile on either the Mini-Mental State Examination (MMSE) or a composite measure of attention and executive functioning.[1][2]
- Cognitive Assessments: The cognitive test battery included the Mini-Mental State
   Examination (MMSE) for global cognitive function, and tests for attention and executive
   functioning.[1]



Click to download full resolution via product page



Caption: Experimental workflow of the CAROLINA-COGNITION study.

### **Glimepiride and Metformin BDNF Study**

- Objective: To investigate the effect of metformin and glimepiride on regulating BDNF in type 2 diabetes.[8]
- Study Design: A computational and case-control study.[8]
- Methods:
  - Computational Analysis: A T2DM protein network was constructed using text-mining to identify the interactomes of metformin and **glimepiride** and their pathways to stimulating BDNF.[8]
  - Case-Control Study: Four groups were assessed: untreated T2DM, metformin-treated,
     glimepiride-treated, and healthy controls.[8]
  - Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to assess the expression of genes encoding the shortest-path proteins identified in the computational analysis.[8]
  - Protein Level Assessment: Enzyme-linked immunosorbent assay (ELISA) was used to measure serum BDNF levels.[8]
- Key Findings: Glimepiride was found to increase BDNF gene and protein expression more significantly than metformin.[8][9] The proposed pathway for glimepiride's effect on BDNF involves binding to KCNJ11 and acting through AP2M1 and ESR1 proteins.[8]

In conclusion, while large-scale clinical trials have not demonstrated a superior effect of **Glimepiride** on cognitive decline compared to newer antidiabetic agents like linagliptin, preclinical and mechanistic studies suggest that **Glimepiride** possesses unique neuroprotective properties. Its ability to modulate amyloid-β pathology, protect synapses, and enhance BDNF levels indicates a potential therapeutic role in mitigating cognitive impairment associated with type 2 diabetes and neurodegenerative conditions. Further research is warranted to translate these preclinical findings into clinical benefits.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. RePub, Erasmus University Repository: Effects of linagliptin vs glimepiride on cognitive performance in type 2 diabetes: results of the randomised double-blind, active-controlled CAROLINA-COGNITION study [repub.eur.nl]
- 2. Effects of linagliptin vs glimepiride on cognitive performance in type 2 diabetes: results of the randomised double-blind, active-controlled CAROLINA-COGNITION study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Comparison on cognitive outcomes of antidiabetic agents for type 2 diabetes: A systematic review and network meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Glimepiride protects neurons against amyloid-β-induced synapse damage PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Type-2 Diabetes on Cognitive Status and the Role of Anti-diabetes Medications PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Metformin and Glimepiride in Modulating Pharmacological Network to Increase BDNF Levels and Benefit Type 2 Diabetes-Related Cognitive Impairment [mdpi.com]
- 9. Comparative Efficacy of Metformin and Glimepiride in Modulating Pharmacological Network to Increase BDNF Levels and Benefit Type 2 Diabetes-Related Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of diabetes medications on the risk of developing dementia, mild cognitive impairment, or cognitive decline: A systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Older class of type 2 diabetes drugs (glitazones) linked to 22% reduced dementia risk | EurekAlert! [eurekalert.org]
- 12. Role of anti-diabetic drugs as therapeutic agents in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]



- 13. news-medical.net [news-medical.net]
- 14. Glimepiride Reduces the Expression of PrPC, Prevents PrPSc Formation and Protects against Prion Mediated Neurotoxicity | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Comparative study of Glimepiride's effects on cognitive function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600860#comparative-study-of-glimepiride-s-effects-on-cognitive-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com